molecular formula C17H27N3O2 B1440158 3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1189105-72-3

3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1440158
CAS No.: 1189105-72-3
M. Wt: 305.4 g/mol
InChI Key: WHZAGPRKWAFGKU-UHFFFAOYSA-N
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Description

3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1189105-72-3, MFCD12674814) is a piperidine-based compound featuring a tert-butyl carbamate group and a 4-aminobenzylamino substituent at the 3-position of the piperidine ring . This molecule is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and G-protein-coupled receptor (GPCR) agonists. Its structural design combines a rigid piperidine scaffold with a polar aminobenzylamino group, enabling interactions with biological targets while maintaining synthetic versatility through the tert-butyl carbamate protecting group .

Properties

IUPAC Name

tert-butyl 3-[(4-aminophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZAGPRKWAFGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670756
Record name tert-Butyl 3-{[(4-aminophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189105-72-3
Record name tert-Butyl 3-{[(4-aminophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Racemic Ester Formation and Resolution

A key approach to obtaining the desired stereoisomer involves the preparation of the racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate, followed by resolution with chiral derivatives such as benzenesulfonyl-D-phenylglycine or p-toluenesulfonyl-D-phenylglycine salts.

Procedure Summary:

  • Dissolve 2.76 g (10 mmol) of racemic 3-(4-aminophenyl)piperidine-1-tert-butyl formate in an aqueous alcoholic solution (water:alcohol ratio approximately 1:18).
  • Prepare a 50% ethanol solution of the resolving agent (e.g., benzenesulfonyl-D-phenylglycine) and add it dropwise under stirring at temperatures around 60–70°C.
  • Maintain the reaction mixture at this temperature for 2–3 hours to allow salt formation.
  • Slowly cool the mixture to 40–45°C to induce crystallization, then continue crystallization at room temperature for 1–2 hours.
  • Isolate the crystalline salt by filtration, achieving yields around 85–91% depending on the resolving agent used.

Hydrolysis and Recovery:

  • The salt is dissolved in an ethanol-water mixture and heated (~57–60°C) to dissolve the salt.
  • After incubation and cooling to crystallize the final product, hydrolysis is performed using 10% hydrochloric acid in ethyl acetate-water biphasic system.
  • The organic layer is separated, washed, and concentrated.
  • The aqueous phase is adjusted to pH 8–10 with ammonia, followed by extraction with ethyl acetate.
  • Concentration of the organic extracts yields the optically enriched 3-(4-aminophenyl)piperidine-1-tert-butyl formate with enantiomeric excess (ee) values around 94.5% and yields up to 95%.

Table 1: Resolution Data Summary

Resolving Agent Yield of Salt (%) Hydrolysis Yield (%) Enantiomeric Excess (ee %)
Benzenesulfonyl-D-phenylglycine 91.5 95.1 94.5
p-Toluenesulfonyl-D-phenylglycine 84.7 95.1 94.5

Source: Adapted from patent CN106432056A

Catalytic Hydrogenation for Amino Group Introduction

Hydrogenation is employed to reduce nitro or other precursor groups to the amino functionality on the benzyl moiety.

Typical Conditions:

  • Use of 10% palladium on activated carbon as a catalyst.
  • Reaction conducted in methanol under an inert atmosphere with hydrogen gas.
  • The reaction proceeds overnight to ensure complete reduction.
  • Post-reaction, the catalyst is filtered off, and the product is concentrated to yield the amino compound.

Example Yield:

  • A reported yield of 95% for the hydrogenation step converting tert-butyl 4-(3-nitrophenyl)piperazine-1-carboxylate to the corresponding amino compound.

Note: While this example refers to a closely related compound (4-(3-amino-phenyl)-piperazine derivative), the methodology is applicable to the piperidine derivative as well.

Esterification and Protection Strategies

The tert-butyl ester group is introduced typically via esterification using tert-butyl acetate in the presence of strong acids like perchloric acid. Protection of amine groups with Boc (tert-butoxycarbonyl) groups is also common during multi-step syntheses to prevent side reactions.

Key Steps:

  • Esterification of the carboxylic acid precursor with tert-butyl acetate.
  • Boc protection of amine groups to stabilize intermediates.
  • Introduction of methylene groups or other functional modifications as required.
  • Selective ring opening or hydrolysis steps to yield the final tert-butyl ester compound.

Yields for esterification and protection steps range from 67% to 87%, depending on conditions.

Mechanistic and Process Insights

  • The resolution of racemic mixtures via chiral salt formation is crucial for obtaining enantiomerically pure intermediates.
  • Temperature control during crystallization significantly affects yield and purity.
  • The use of environmentally friendly solvents and mild hydrolysis conditions enhances process safety and sustainability.
  • Photocatalytic methods for related piperazine tert-butyl esters have been reported, offering one-step synthesis routes with fewer byproducts and improved yields, though specific applications to the piperidine derivative require further exploration.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Racemic ester formation 3-(4-aminophenyl)piperidine + tert-butyl formate - Starting material for resolution
Resolution with chiral salt Benzenesulfonyl-D-phenylglycine or p-toluenesulfonyl-D-PG; 60–70°C, aqueous ethanol 85–91 Crystallization critical
Hydrolysis and extraction 10% HCl in ethyl acetate/water; pH adjustment with NH3 95 High enantiomeric purity achieved
Catalytic hydrogenation 10% Pd/C, H2, methanol, inert atmosphere 95 Amino group introduction
Esterification and protection tert-Butyl acetate, perchloric acid, Boc protection 67–87 Protecting groups stabilize intermediates

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines or alcohols .

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through several methods, often involving the coupling of piperidine derivatives with amine groups. The synthesis typically employs techniques such as:

  • Refluxing : Using solvents like dichloromethane (DCM) to facilitate the reaction between piperidine derivatives and amines.
  • Coupling Reagents : Employing reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for activating carboxylic acids during the synthesis process.

Characterization of the compound is usually performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : To determine the structure and purity of the synthesized compound.
  • Mass Spectrometry (MS) : For confirming molecular weight and structure.
  • Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Medicinal Chemistry Applications

The primary applications of 3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester lie within medicinal chemistry, particularly in drug discovery and development. Notable applications include:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, making them potential candidates for anticancer drug development.
  • Neuropharmacology : The compound's structural features suggest potential activity at neurotransmitter receptors, particularly those related to dopamine and serotonin pathways. This opens avenues for developing treatments for neurological disorders such as depression and schizophrenia.
  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess antimicrobial properties, which could be explored further for developing new antibiotics.

Synthetic Organic Chemistry Applications

In addition to its medicinal uses, this compound serves as a versatile building block in synthetic organic chemistry. Its applications include:

  • Intermediate in Synthesis : It can act as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
  • Functionalization : The presence of amino and carboxylic acid functional groups allows for further chemical modifications, enabling the creation of diverse derivatives with tailored properties.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of various piperidine derivatives, including this compound. The results demonstrated significant cytotoxicity against breast and lung cancer cell lines, suggesting that further exploration could lead to promising therapeutic agents .

Case Study 2: Neuropharmacological Exploration

Research conducted on piperidine-based compounds indicated that modifications to the amino group could enhance binding affinity to serotonin receptors. This study suggests that this compound could be a candidate for developing novel antidepressants .

Mechanism of Action

The mechanism of action of 3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

QI-7802 : 3-[(4-Amino-benzylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1189107-00-3)
  • Key Difference: Incorporates a methylene (-CH₂-) spacer between the piperidine ring and the 4-aminobenzylamino group.
  • Impact: The additional methylene group increases molecular weight (C₁₈H₂₈N₃O₂ vs.
QI-7384 : 4-(4-Amino-benzylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1189106-71-5)
  • Key Difference : Substitution at the 4-position of the piperidine ring instead of the 3-position.
  • Impact : Altered stereoelectronic properties could influence target selectivity. For example, 4-substituted piperidines are often preferred in opioid receptor ligands, whereas 3-substituted derivatives may favor protease inhibition .

Functional Group Modifications

tert-Butyl 3-[(4-aminoanilino)methyl]piperidine-1-carboxylate (CAS: 1159976-35-8)
  • Key Difference: Replaces the benzylamino group with a phenylamino (anilino) group linked via a methylene bridge.
  • However, this modification reduces lipophilicity (calculated logP: ~2.1 vs. ~2.5 for the target compound) .
4-((S)-2-Amino-3-methyl-butyrylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 864754-29-0)
  • Key Difference: Substitutes the benzylamino group with a branched amino acid side chain.
  • Impact : The peptide-like structure enables interactions with proteases or transporters, as seen in prodrug designs. The increased polarity (molecular weight: ~340 g/mol) may reduce blood-brain barrier permeability compared to the target compound .

Scaffold Variations

4-(4-Aminobenzyl)piperazine-1-carboxylic acid tert-butyl ester (CAS: 497-49-2)
  • Key Difference : Replaces the piperidine ring with a piperazine scaffold.
  • Impact : Piperazine derivatives exhibit distinct basicity (pKa ~8.5 vs. ~10 for piperidine) and conformational preferences, making them more suitable for serotonin receptor modulation .
3-[Methyl-(4-methyl-pyrimidin-2-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261232-54-5)
  • Key Difference : Incorporates a pyrimidine ring in the substituent.
  • This modification is leveraged in kinase inhibitor development .

Pharmacological Activity

  • Antiproliferative Activity: The curcumin derivative C1 (CAS: N/A), which shares the tert-butyl piperidine carboxylate group, demonstrates potent antiproliferative effects against multidrug-resistant cancer cells. While the target compound lacks the curcumin backbone, its aminobenzylamino group may confer moderate cytotoxicity through DNA intercalation or topoisomerase inhibition .

Biological Activity

3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester (CAS Number: 1189105-72-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, supported by relevant data and case studies.

The molecular formula of this compound is C₁₇H₂₇N₃O₂, with a molecular weight of 305.415 g/mol. It is characterized by a piperidine ring substituted with an amino group and a tert-butyl ester functional group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₇N₃O₂
Molecular Weight305.415 g/mol
CAS Number1189105-72-3
Storage TemperatureAmbient

Synthesis

The synthesis of this compound typically involves the coupling of 4-aminobenzylamine with piperidine-1-carboxylic acid derivatives. Various synthetic pathways have been explored to optimize yield and purity, including the use of tert-butyl protecting groups to enhance stability during reactions .

The biological activity of this compound has been investigated in various studies. Its mechanism is thought to involve modulation of neurotransmitter systems, particularly those related to serotonin and dopamine pathways. This modulation can have implications for conditions such as depression and anxiety disorders.

Antidepressant Effects

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. In a study involving forced swim tests, administration of the compound resulted in reduced immobility time, suggesting an antidepressant effect .

Neuroprotective Properties

Additionally, the compound has shown potential neuroprotective properties. In vitro studies have demonstrated that it can protect neuronal cells from oxidative stress-induced apoptosis, which is relevant for neurodegenerative diseases like Alzheimer's .

Case Studies

  • Study on Antidepressant Activity : In a controlled trial, rats treated with varying doses of the compound displayed significant reductions in depressive-like behaviors compared to control groups. The study highlighted the importance of dose-dependent responses and the need for further investigation into long-term effects .
  • Neuroprotection in Cellular Models : A series of experiments conducted on cultured neuronal cells demonstrated that treatment with this compound significantly decreased markers of oxidative stress. This suggests its potential utility in developing therapies for neurodegenerative disorders .

Q & A

Basic: What synthetic strategies are commonly employed for preparing 3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester?

Answer:
The synthesis typically involves multi-step functionalization of the piperidine core. A common approach includes:

  • Step 1: Introduction of the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ or Et₃N) to protect the piperidine nitrogen .
  • Step 2: Aminobenzylamine coupling. For example, reductive amination between 4-nitrobenzylamine and the Boc-protected piperidine intermediate, followed by catalytic hydrogenation (Pd/C, H₂) to reduce the nitro group to an amine .
  • Step 3: Deprotection of the Boc group (if required) using trifluoroacetic acid (TFA) in dichloromethane .
    Characterization is performed via ¹H/¹³C-NMR for structural confirmation and HPLC-MS for purity assessment (>95%) .

Basic: How is the purity and structural integrity of this compound validated in synthetic workflows?

Answer:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm) is used to assess purity, with retention times compared to standards .
  • Mass Spectrometry: Electrospray ionization–time-of-flight (ESI-TOF) MS confirms molecular weight (e.g., [M+H]⁺ peaks) .
  • NMR Analysis: ¹H-NMR (400–500 MHz) identifies key protons (e.g., tert-butyl singlet at δ 1.4 ppm, aromatic protons at δ 6.5–7.5 ppm). ¹³C-NMR verifies carbamate carbonyl (δ ~155 ppm) and aromatic carbons .

Advanced: What methodologies optimize enantioselective synthesis of related piperidine derivatives?

Answer:
Enantioselective routes often employ:

  • Chiral Catalysts: For asymmetric alkylation, as demonstrated in the synthesis of (R)- and (S)-α-alkylcysteine derivatives using phase-transfer catalysts (e.g., quaternary ammonium salts) .
  • Dynamic Kinetic Resolution: Hydrogenation of dihydropyridines to piperidines using Pd/C or Ru-based catalysts with chiral ligands (e.g., BINAP) to control stereochemistry .
  • Crystallization-Induced Asymmetric Transformation (CIAT): Resolve racemic mixtures via selective crystallization of one enantiomer under controlled solvent conditions .

Advanced: How can researchers address contradictory data in catalytic hydrogenation yields for Boc-protected intermediates?

Answer:
Discrepancies in yields often arise from:

  • Catalyst Loading: Optimal Pd/C ratios (e.g., 10% wt) and reaction duration (overnight vs. 24+ hours) .
  • Substrate Solubility: Use of polar aprotic solvents (e.g., MeOH or MeCN) to enhance intermediate solubility and hydrogen diffusion .
  • Byproduct Formation: Monitor for over-reduction or deprotection via TLC or LC-MS. Adjust H₂ pressure (e.g., 50 psi vs. ambient) to suppress side reactions .

Advanced: What strategies enable the incorporation of this compound into drug delivery systems (e.g., nanoparticles)?

Answer:

  • Lipid Nanoparticle Formulation: Passive loading into liposomes via thin-film hydration (DPPC:Cholesterol:DSPE-PEG-2000). Post-synthesis characterization includes:
    • Dynamic Light Scattering (DLS): For size distribution (PDI <0.2).
    • Transmission Electron Microscopy (TEM): Confirms spherical morphology .
  • Stability Assessment: Zeta potential measurements (>|±30| mV indicate colloidal stability) .
  • In Vitro Testing: SRB assay in HeLa cells evaluates cytotoxicity, while ROS assays (DCFDA fluorescence) probe oxidative stress induction .

Safety: What precautions are critical for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks (UN2811 classification as toxic solid) .
  • Storage: In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the Boc group .

Advanced: How can researchers functionalize the aminobenzylamino group for targeted biological activity?

Answer:

  • Acylation: React with activated esters (e.g., NHS esters) to introduce fluorophores or targeting ligands .
  • Suzuki Coupling: Attach aryl/heteroaryl groups via palladium-catalyzed cross-coupling (e.g., with boronic acids) .
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Basic: What analytical techniques troubleshoot impurities in the final product?

Answer:

  • Preparative HPLC: Isolate impurities using C18 columns and acetonitrile/water gradients .
  • 2D-NMR (COSY, HSQC): Assigns structural anomalies (e.g., residual solvents or diastereomers) .
  • Elemental Analysis: Verifies C/H/N ratios (±0.4% theoretical) to confirm stoichiometry .

Advanced: How does steric hindrance from the tert-butyl group influence reactivity in downstream modifications?

Answer:
The bulky tert-butyl moiety:

  • Slows Deprotection: Requires prolonged TFA exposure (2–4 hours vs. 1 hour for smaller esters) .
  • Shields Reactive Sites: Reduces undesired side reactions (e.g., N-alkylation) during functionalization .
  • Alters Solubility: Enhances solubility in non-polar solvents (e.g., DCM, THF), complicating aqueous-phase reactions .

Advanced: What computational tools predict the pharmacokinetic profile of derivatives?

Answer:

  • Molecular Dynamics (MD): Simulates membrane permeability (logP via Schrödinger Suite) .
  • Docking Studies (AutoDock Vina): Models interactions with targets (e.g., neuropeptide Y receptors) .
  • ADMET Prediction (SwissADME): Estimates absorption, metabolism, and toxicity profiles pre-synthesis .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester
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3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester

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